N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
Description
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolothiazole moiety, and a thiophene-2-carboxamide group
Properties
Molecular Formula |
C17H13FN4OS2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H13FN4OS2/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |
InChI Key |
KHBNXNOKHPYQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Triazolothiazole Core: : The synthesis begins with the formation of the triazolothiazole core. This can be achieved by reacting a suitable thioamide with hydrazine hydrate and an appropriate aldehyde under reflux conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the triazolothiazole core is reacted with a fluorobenzene derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
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Attachment of the Thiophene-2-Carboxamide Group: : The final step involves the attachment of the thiophene-2-carboxamide group. This can be achieved through an amide coupling reaction, where the intermediate product is reacted with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may target the carbonyl group of the carboxamide, resulting in the formation of amines.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorophenyl group can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound has shown potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
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Materials Science: : The compound’s electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers. It can be used in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
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Industrial Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
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N-{2-[2-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE: : This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
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N-{2-[2-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE: : This compound has a methoxyphenyl group instead of a fluorophenyl group. The methoxy group can influence the compound’s electronic properties and interactions with biological targets.
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N-{2-[2-(3-NITROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE: : This compound has a nitrophenyl group instead of a fluorophenyl group
The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
